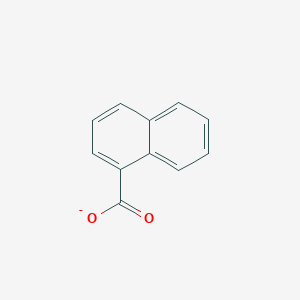

1-Naphthoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H7O2- |

|---|---|

Molekulargewicht |

171.17 g/mol |

IUPAC-Name |

naphthalene-1-carboxylate |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/p-1 |

InChI-Schlüssel |

LNETULKMXZVUST-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Engineering 1-Naphthoate Derivatives: A Technical Guide to Synthesis and Biological Activity Evaluation

As the demand for novel therapeutics accelerates, the naphthalene scaffold—specifically 1-naphthoic acid and its derivatives—has emerged as a highly privileged structure in medicinal chemistry and polymer science. The planar, bicyclic aromatic system provides exceptional lipophilicity, enabling robust cell membrane permeation, while the carboxylate-derived linkages (amides, esters) serve as critical hydrogen-bond donors and acceptors.

This whitepaper provides an in-depth, mechanistic exploration of the biological activities of 1-naphthoate derivatives. Designed for drug development professionals, it bridges the gap between structural chemistry and biological efficacy, detailing self-validating synthesis protocols and quantitative evaluation frameworks.

Mechanistic Pathways of Biological Activity

The pharmacological versatility of 1-naphthoate derivatives stems from their ability to interact with diverse biological targets, ranging from bacterial lipid bilayers to human nuclear enzymes.

Antimicrobial and Antifungal Activity

The increasing threat of multidrug-resistant pathogens has driven the development of antimicrobial polymers and small molecules functionalized with 1-naphthoate derivatives. When integrated into polymer side chains, naphthoate groups mimic the facial amphiphilicity of natural antimicrobial peptides 1[1]. The hydrophobic naphthyl moiety inserts into the bacterial cell membrane, disrupting lipid packing and causing catastrophic membrane depolarization.

In small-molecule applications, specific ester derivatives of 10-hydroxycanthin-6-one containing a 1-naphthoate moiety have demonstrated potent, broad-spectrum fungicidal activity. These derivatives effectively inhibit phytopathogenic fungi such as Fusarium graminearum by disrupting essential cellular pathways 2[2]. Furthermore, 1-naphthoates serve as critical intermediates in the synthesis of complex antimicrobial fungal metabolites, such as the antibiotic culpin3[3].

Anticancer Activity: Topoisomerase IIα Inhibition

Beyond infectious diseases, 1-naphthoic acid amides and esters exhibit significant anticancer properties 4[4]. A primary mechanism of action is the inhibition of human topoisomerase IIα (hTopoIIα). The planar naphthyl ring intercalates into DNA or binds the ATPase domain of the enzyme, stabilizing the transient DNA-enzyme cleavage complex. This prevents DNA religation, leading to the accumulation of lethal double-strand breaks (DSBs) and triggering apoptosis.

Caption: Mechanism of hTopoIIα inhibition by 1-naphthoate derivatives.

Quantitative Efficacy Profiles

To contextualize the biological potency of these derivatives, the following table synthesizes quantitative data from recent biological evaluations of 1-naphthoate-functionalized antimicrobial polymers and small-molecule canthin-6-one esters.

| Compound Class | Target Organism | Minimum Inhibitory Concentration (MIC) | Hemolytic Concentration (HC₅₀) | Selectivity Index |

| NA-Polymer-1 | E. coli | 15.6 µg/mL | > 500 µg/mL | > 32 |

| NA-Polymer-1 | P. aeruginosa | 7.8 µg/mL | > 500 µg/mL | > 64 |

| NA-Polymer-2 | K. pneumoniae | 7.8 µg/mL | > 500 µg/mL | > 64 |

| Compound 7s (Canthin-6-one ester) | F. graminearum | 100% Inhibition at 50 µg/mL | N/A | N/A |

| Compound 7t (Canthin-6-one ester) | Various Bacteria | 3.91 – 31.25 µg/mL | N/A | N/A |

Data synthesized from BenchChem Application Notes[1] and PMC 6278306[2]. The high Selectivity Index (>64) of NA-polymers indicates potent bactericidal activity without significant toxicity to mammalian erythrocytes.

Self-Validating Experimental Methodologies

Rigorous experimental design requires protocols that inherently validate their own success. Below are the optimized methodologies for synthesizing and biologically evaluating 1-naphthoate derivatives.

Synthesis of 1-Naphthoic Acid Amides and Esters

The direct coupling of 1-naphthoic acid is often hindered by the steric bulk of the adjacent peri-hydrogen at the C8 position. To overcome this, the acid must be converted into a highly electrophilic acyl chloride intermediate4[4].

Step-by-Step Protocol:

-

Acid Activation: Dissolve 1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality Rule: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly electrophilic acyl chloride intermediate back to the unreactive carboxylic acid.

-

-

Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours. The cessation of gas evolution (HCl and SO₂) serves as a visual, self-validating indicator of reaction completion.

-

Coupling: Evaporate excess SOCl₂. Redissolve the intermediate in anhydrous DCM. Add the target amine or alcohol (1.2 eq) dropwise in the presence of triethylamine (TEA, 2.0 eq).

-

Causality Rule: TEA acts as an acid scavenger. It neutralizes the HCl generated during coupling, preventing the protonation of the nucleophilic amine, which would otherwise arrest the reaction.

-

-

Purification: Quench with saturated NaHCO₃ to neutralize residual acid. Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography.

Caption: Self-validating workflow for the synthesis and evaluation of 1-naphthoates.

Biological Evaluation: Resazurin-Assisted Broth Microdilution

Standard optical density (OD₆₀₀) measurements for MIC determination are frequently confounded by the poor aqueous solubility of naphthoate derivatives, which can precipitate and mimic bacterial turbidity. To ensure data integrity, a metabolic indicator must be used1[1].

Step-by-Step Protocol:

-

Inoculation: Cultivate the target bacterial strain in Mueller-Hinton broth to logarithmic phase. Standardize the inoculum to 5 × 10⁵ CFU/mL in a 96-well plate.

-

Compound Exposure: Add serial dilutions of the synthesized 1-naphthoate derivative (dissolved in DMSO, final concentration <1% v/v to prevent solvent toxicity).

-

Incubation: Incubate the plates at 37 °C for 18–24 hours.

-

Metabolic Validation: Add 10 µL of resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours.

-

Causality Rule: Resazurin acts as a self-validating redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. Wells that remain blue indicate true cell death or complete growth inhibition, effectively eliminating false positives caused by compound precipitation.

-

References

-

Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents Source: PubMed Central (PMC)2

-

Application Notes and Protocols: Preparation of 1-Naphthoic Acid Derivatives for Biological Assays Source: Benchchem 4

-

Application Notes and Protocols: 1-Naphthoic Acid as a Versatile Building Block for Functional Polymers Source: Benchchem 1

-

A route to 1,4-disubstituted aromatics and its application to the synthesis of the antibiotic culpin Source: PubMed 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A route to 1,4-disubstituted aromatics and its application to the synthesis of the antibiotic culpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

1-Naphthoate and its role in microbial degradation pathways

The Metabolic Nexus of 1-Naphthoate: Microbial Degradation Pathways, Enzymatic Mechanisms, and Bioremediation Applications

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous, recalcitrant environmental pollutants. Within the complex web of microbial PAH catabolism, 1-naphthoate (1-naphthoic acid) and its hydroxylated isomers (e.g., 1-hydroxy-2-naphthoate) serve as critical biochemical nodes. Depending on the microbial strain and environmental conditions, 1-naphthoate can act as a transient intermediate, a competitive enzymatic inhibitor, or a dead-end detoxification product. This whitepaper provides an in-depth technical analysis of 1-naphthoate degradation pathways, the specific enzymology governing its transformation, and the self-validating experimental protocols required to study these mechanisms.

Mechanistic Pathways of 1-Naphthoate Metabolism

The metabolic fate of 1-naphthoate is highly dependent on the genetic machinery of the degrading organism and the presence of terminal electron acceptors.

Aerobic Degradation and Detoxification In the aerobic degradation of substituted naphthalenes, 1-naphthoic acid often emerges as a primary metabolite. For instance, Pseudomonas putida CSV86 metabolizes 1-methylnaphthalene via a "detoxification pathway." Here, the methyl group is hydroxylated and subsequently oxidized to 1-naphthoic acid, which is excreted into the extracellular environment as a dead-end product[1]. Conversely, specific highly adapted strains, such as Stenotrophomonas maltophilia CSV89, possess the rare ability to utilize 1-naphthoic acid as a sole carbon and energy source. This degradation is initiated by an uncharacterized dioxygenase that catalyzes a double hydroxylation, yielding 1,2-dihydroxy-8-carboxynaphthalene, which is then channeled into the meta-ring-cleavage route[1][2].

Phenanthrene Catabolism During the degradation of higher-molecular-weight PAHs like phenanthrene, 1-hydroxy-2-naphthoate (1H2N) is a hallmark intermediate. In white-rot fungi such as Phanerodontia chrysosporium, 1H2N is oxidatively decarboxylated to 1,2-dihydroxynaphthalene by specialized flavoprotein monooxygenases (FPMOs)[3]. This step is critical for breaking the aromatic stability, allowing subsequent intradiol dioxygenases to cleave the ring[3].

Anaerobic Pathways Under anoxic conditions, the thermodynamic barriers to PAH degradation are significantly higher. However, sulfate-reducing microbial consortia containing Thermoanaerobacteraceae have been shown to anaerobically oxidize 1-methylnaphthalene, yielding 1-naphthoic acid as a primary downstream metabolite[4].

Microbial metabolic pathways of 1-naphthoate and its structural derivatives.

Enzymatic Architecture and Substrate Specificity

The enzymes handling 1-naphthoate derivatives exhibit strict regioselectivity, which can lead to metabolic bottlenecks. A prime example is the three-component salicylate 1-hydroxylase (PhnII) isolated from Sphingomonas sp. Strain CHY-1. While PhnII efficiently processes salicylate, it completely fails to hydroxylate 1-hydroxy-2-naphthoate. Instead, the binding of 1-hydroxy-2-naphthoate induces a rapid, uncoupled oxidation of NADH without product formation. Consequently, 1-hydroxy-2-naphthoate acts as a potent competitive inhibitor of the enzyme (Ki = 0.68 μM)[5]. This uncoupling phenomenon explains why incomplete PAH degradation often leads to the toxic accumulation of naphthoate intermediates in certain bioremediation scenarios.

Quantitative Kinetics of Naphthoate-Degrading Enzymes

| Biocatalyst / Microbial Strain | Target Substrate | Metabolic Action / Kinetic Observation | Reference |

| FPMO11 (Phanerodontia chrysosporium) | 1-Hydroxy-2-naphthoate | Oxidative decarboxylation to 1,2-dihydroxynaphthalene | [3] |

| PhnII (Sphingomonas sp. CHY-1) | 1-Hydroxy-2-naphthoate | Competitive inhibition (Ki = 0.68 μM); uncoupled NADH oxidation | [5] |

| Uncharacterized Dioxygenase (S. maltophilia CSV89) | 1-Naphthoic Acid | Double hydroxylation to 1,2-dihydroxy-8-carboxynaphthalene | [1] |

| Anaerobic Consortium (Thermoanaerobacteraceae) | 1-Methylnaphthalene | Anaerobic oxidation yielding 1-Naphthoic Acid | [4] |

Self-Validating Experimental Methodologies

To accurately map the degradation of 1-naphthoate and avoid false positives from abiotic degradation or media contamination, researchers must employ a self-validating experimental architecture. The following protocol utilizes stable isotope probing (SIP) to establish direct causality between microbial metabolism and metabolite generation.

Step-by-step self-validating workflow for 1-naphthoate degradation analysis.

Protocol: Isotope-Labeled Tracking of 1-Naphthoate Degradation

Rationale for Causality: By utilizing ¹³C-labeled 1-naphthoate, researchers can definitively trace the carbon backbone through downstream metabolites. This self-validating system eliminates false positives caused by the degradation of trace organic contaminants in the media, as only biologically cleaved ¹³C-metabolites will appear in the mass spectrum.

-

Minimal Media Preparation: Prepare a basal salts medium (BSM) strictly devoid of organic carbon. Supplement the medium with ¹³C-labeled 1-naphthoate (50-100 mg/L) as the sole carbon and energy source. Causality Note: This selective pressure ensures that only microbes possessing the specific dioxygenase/monooxygenase machinery survive and proliferate[2].

-

Inoculation and Incubation: Inoculate the BSM with a pre-cultured bacterial strain (e.g., S. maltophilia CSV89) at the exponential growth phase. Incubate under optimal conditions (e.g., 30°C, 150 rpm for aerobic strains). You must include a sterile, uninoculated control flask. Causality Note: The sterile control validates that any degradation observed in the experimental flask is strictly biotic, ruling out abiotic volatilization or photo-oxidation.

-

Sampling and Extraction: At predetermined intervals (e.g., 0, 12, 24, 48 hours), extract 5 mL aliquots. Centrifuge at 10,000 x g for 10 minutes to pellet the cells. Acidify the supernatant to pH 2.0 with HCl to protonate the organic acids, and extract metabolites using an organic solvent like ethyl acetate.

-

GC-MS Analysis: Derivatize the extracts using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility of polar metabolites. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). Identify intermediate peaks by comparing their mass fragmentation patterns against ¹³C-shifted reference libraries.

Implications for Bioremediation and Drug Discovery

Understanding the enzymatic bottlenecks of 1-naphthoate degradation has profound implications. In environmental bioremediation, bioaugmentation strategies must utilize consortia that possess both the upstream enzymes to degrade parent PAHs and the downstream dioxygenases required to prevent the toxic accumulation of 1-naphthoate. For drug development professionals, the highly specific, regioselective enzymes discovered in these pathways (such as FPMOs and intradiol dioxygenases) serve as powerful biocatalysts. They can be engineered for the green synthesis of complex hydroxylated aromatic scaffolds, which are highly sought after in the production of novel active pharmaceutical ingredients (APIs).

References

-

Phenanthrene degradation by a flavoprotein monooxygenase from Phanerodontia chrysosporium | Applied and Environmental Microbiology - ASM Journals. asm.org. 3

-

Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1 - PMC. nih.gov. 5

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - Frontiers. frontiersin.org. 1

-

Technical Support Center: Degradation Pathways of Substituted Naphthoic Acids - Benchchem. benchchem.com. 2

-

Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture - PMC. nih.gov. 4

Sources

- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1 - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial and Antifungal Activity of 1-Naphthoate: Mechanisms, Synthesis, and Therapeutic Applications

Introduction

The escalating global health crisis driven by multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial and antifungal scaffolds. 1-Naphthoate and its derivatives—characterized by their rigid, hydrophobic, and facially amphiphilic naphthyl core—have emerged as highly versatile building blocks in medicinal chemistry and polymer science. This technical guide explores the mechanistic pathways, quantitative efficacy, and self-validating synthetic methodologies associated with 1-naphthoate-derived therapeutic agents.

Core Mechanisms of Action (MoA)

Antibacterial Action: Membrane Disruption via Facial Amphiphilicity

The primary antibacterial mechanism of 1-naphthoate-functionalized polymers relies on mimicking the[1]. By segregating cationic charges and hydrophobic naphthyl rings onto opposite faces of a polymer backbone, these macromolecules achieve high selectivity. The hydrophobic 1-naphthoate moiety inserts deeply into the bacterial lipid bilayer, driving membrane permeabilization, depolarization, and the subsequent leakage of intracellular contents. Crucially, this physical mechanism of action allows these agents to without inducing resistance[1].

Antifungal Action: Metabolic Interference and Proteolysis

In fungal pathogens, 1-naphthoate derivatives exert their fungicidal effects through targeted metabolic disruption. Proteomic profiling of fungi exposed to naphthoate-derived compounds (such as 4-methoxynaphthalene-N-acylhydrazone) reveals[2]. A key mechanism involves the inhibition of homoserine dehydrogenase (HSD), an enzyme absent in humans but essential for fungal amino acid biosynthesis. This inhibition triggers severe oxidative stress, lipid degradation, and an upregulation of proteolytic activity, ultimately leading to [2].

Logical relationship of 1-Naphthoate antibacterial and antifungal mechanisms.

Quantitative Efficacy Profiling

The structural versatility of 1-naphthoate allows for its incorporation into various molecular architectures, including quaternary ammonium-charged (QAC) polymers, canthin-6-one ester derivatives, and transition metal complexes. Table 1 summarizes the representative minimum inhibitory concentrations (MIC) and efficacy metrics across different pathogenic strains.

Table 1: Quantitative Data Summary for 1-Naphthoate Derivatives

| Compound / Derivative | Target Organism | MIC / Inhibition Metric | Selectivity / Notes |

| NA-Polymer-1 (QAC) | P. aeruginosa | 7.8 µg/mL | Selectivity Index >64[3] |

| NA-Polymer-1 (QAC) | E. coli | 15.6 µg/mL | Selectivity Index >32[3] |

| Canthin-6-one Ester (7s) | F. graminearum | 100% Inhibition at 50 µg/mL | Promising antifungal lead[4] |

| Canthin-6-one Ester (7s) | B. subtilis | 3.91 - 31.25 µg/mL | Broad-spectrum antibacterial[4] |

| 4-Methoxy-N-acylhydrazone | P. brasiliensis | 0.75 - 6.9 µM | Strong fungicidal effect[2] |

| Lanthanum-Naphthoate | E. coli & S. aureus | 9 - 19 mm (Zone of Inhibition) | Outperforms uncomplexed ligands[5] |

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of 1-naphthoate derivatives.

Synthesis of Antimicrobial Polymers via RAFT and Post-Polymerization Modification

Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed to maintain strict control over the polymer's molecular weight and architecture, which is critical for tuning the hydrophilic-lipophilic balance. Post-polymerization modification is then used to graft the bulky 1-naphthoate groups, avoiding the steric hindrance that often impedes the direct polymerization of bulky naphthyl monomers[3].

Step-by-Step Methodology:

-

Monomer Preparation: In a Schlenk flask, dissolve the reactive monomer (e.g., glycidyl methacrylate, 35.2 mmol), a RAFT agent (e.g., DDMAT, 0.35 mmol), and an initiator (AIBN, 0.07 mmol) in anhydrous 1,4-dioxane (15 mL).

-

De-gassing: Subject the solution to three freeze-pump-thaw cycles. Rationale: Oxygen acts as a radical scavenger; its complete removal is essential to prevent the premature termination of growing polymer chains.

-

Polymerization: Heat the sealed flask at 70°C for 12 hours under a nitrogen atmosphere. Quench the reaction by exposure to air and cooling in an ice bath. Precipitate the polymer in cold methanol and dry under vacuum.

-

Post-Polymerization Modification: Dissolve the reactive polymer backbone in anhydrous N,N-dimethylformamide (DMF). Add 1-naphthoic acid (in molar excess relative to the reactive side chains) and a catalyst (e.g., tetrabutylammonium bromide).

-

Reaction and Purification: Stir the mixture at 80°C for 24 hours. Precipitate the resulting 1-naphthoate-functionalized polymer in diethyl ether.

-

Quaternization (Optional): To enhance aqueous solubility and antibacterial targeting, react the polymer with a quaternizing agent (e.g., methyl iodide) in DMF for 24 hours, followed by dialysis against deionized water.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: Testing bacteria in the mid-logarithmic growth phase ensures that the cells are actively dividing and synthesizing their cell membranes, making them maximally susceptible to membrane-disrupting amphiphiles.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) to mid-log phase in Mueller-Hinton Broth (MHB) at 37°C with shaking at 120 rpm.

-

Washing and Standardization: Centrifuge the suspension at 3500 × g for 10 minutes. Wash the pellet three times with PBS (pH 7.4) to remove secreted proteases or extracellular polymeric substances that might sequester the drug. Adjust the turbidity to an OD660nm of 0.1.

-

Dilution Series: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1-naphthoate compound in MHB.

-

Inoculation and Incubation: Add an equal volume of the standardized bacterial suspension to each well (final concentration ~5 × 10⁵ CFU/mL). Incubate at 37°C for 16-18 hours.

-

MIC Determination: Record the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental workflow for the synthesis and biological evaluation of polymers.

Structure-Activity Relationships (SAR) & Future Perspectives

The antimicrobial and antifungal potency of 1-naphthoate derivatives is highly dependent on their structural context:

-

Charge-to-Ring Ratio: In polymeric systems, an optimal balance between cationic charges (for initial electrostatic attraction to the negatively charged bacterial membrane) and hydrophobic naphthyl rings (for membrane insertion) is required. Polymers with a balanced ratio exhibit high selectivity indices, [1].

-

Esterification of Alkaloids: Conjugating 1-naphthoic acid to natural alkaloid scaffolds, such as 10-hydroxycanthin-6-one, significantly broadens their antifungal spectrum. The ester linkage improves lipophilicity, [4].

-

Metal Complexation: The coordination of 1-naphthoic acid with transition metals or lanthanides (e.g., Lanthanum) creates complexes with[5], likely due to the synergistic effect of the metal ion's Lewis acidity and the ligand's hydrophobicity.

1-Naphthoate represents a privileged scaffold in the design of next-generation antimicrobial and antifungal agents. By leveraging its facial amphiphilicity and metabolic interference capabilities, researchers can engineer highly selective, resistance-evading therapeutics.

References

-

Title: Facial amphiphilic naphthoic acid-derived antimicrobial polymers against multi-drug resistant gram-negative bacteria and biofilms Source: Biomaterials (2023) URL: [Link]

-

Title: Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents Source: Molecules (2016) URL: [Link]

-

Title: Proteomic Response of Paracoccidioides brasiliensis Exposed to the Antifungal 4-Methoxynaphthalene-N-acylhydrazone Reveals Alteration in Metabolism Source: Journal of Fungi (2022) URL: [Link]

-

Title: Evaluation of Antimicrobial Activities of Naphthoic Acid and Its Derivatives Source: Journal of Emerging Technologies and Innovative Research (JETIR) (2018) URL: [Link]

Sources

- 1. Facial amphiphilic naphthoic acid-derived antimicrobial polymers against multi-drug resistant gram-negative bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic Response of Paracoccidioides brasiliensis Exposed to the Antifungal 4-Methoxynaphthalene-N-acylhydrazone Reveals Alteration in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

1-Naphthoate as a Precursor in Organic Synthesis: A Technical Guide to Mechanistic Pathways and Pharmaceutical Applications

Introduction: The Strategic Value of the Naphthoate Scaffold

In advanced organic synthesis and drug development, the selection of a molecular precursor is dictated by its structural rigidity, electronic properties, and downstream functional group tolerance. 1-Naphthoate—and its conjugate acid, 1-naphthoic acid—serves as a highly privileged scaffold. The extended π -conjugation and planarity of the naphthalene ring provide unique electronic characteristics that facilitate challenging catalytic cycles, such as oxidative additions in cross-coupling, while its lipophilicity makes it an ideal pharmacophore building block for central nervous system (CNS) and topical therapeutics.

This whitepaper provides an in-depth analysis of 1-naphthoate’s utility, detailing the causality behind its synthesis, its role in modern cross-coupling, and its breakthrough applications in stereoselective glycosylation for pharmaceutical development.

Synthesis of 1-Naphthoate Precursors: Mechanistic Control

Before 1-naphthoate can be deployed in complex architectures, it must be synthesized with high purity. The conversion of 1-bromonaphthalene to 1-naphthoic acid is the foundational step [1]. While modern palladium-catalyzed carbonylation offers mild conditions, the classic Grignard carboxylation remains the industry standard for bulk synthesis due to its unparalleled cost-efficiency and scalability.

Comparative Analysis of Synthetic Routes

To select the appropriate synthetic route, chemists must weigh functional group tolerance against scalability. The table below summarizes the quantitative and qualitative parameters of the two primary methodologies.

| Parameter | Grignard Carboxylation | Palladium-Catalyzed Carbonylation |

| Core Reagents | Mg turnings, Dry Ice (Solid CO 2 ) | Pd(OAc) 2 , Phosphine Ligands, CO gas |

| Operating Temperature | 0°C to 35°C (Ether Reflux) | 80°C to 120°C |

| Functional Group Tolerance | Low (Incompatible with ketones, nitriles) | High (Tolerates diverse electrophiles) |

| Scalability & Cost | Highly scalable, extremely low cost | Moderate scalability, high catalyst cost |

| Primary Use Case | Bulk synthesis of unsubstituted precursors | Complex, late-stage functionalization |

Protocol: Grignard Synthesis of 1-Naphthoic Acid

Mechanistic Rationale: The Grignard approach relies on a single-electron transfer (SET) from the magnesium metal to the aryl halide, forming a radical anion that rapidly collapses into the organomagnesium species. Moisture must be rigorously excluded, as water will prematurely protonate the Grignard reagent to yield naphthalene.

Step-by-Step Methodology:

-

Activation of Magnesium: To a flame-dried flask under argon, add 1.2 equivalents of magnesium turnings and a single crystal of iodine. Causality & Self-Validation: The iodine chemically etches the magnesium oxide passivation layer, forming MgI 2 . The disappearance of the purple iodine vapor and the appearance of a dull grey metal surface visually validates that the active metal sites are exposed.

-

Grignard Formation: Introduce anhydrous diethyl ether, followed by a slow, dropwise addition of 1-bromonaphthalene (1.0 eq). Self-Validation: The reaction is self-sustaining once initiated; the ether will spontaneously boil. Maintain a gentle reflux to prevent the Wurtz-type coupling side-reaction (yielding 1,1'-binaphthyl).

-

Carboxylation: Once the magnesium is consumed, transfer the dark Grignard solution via cannula onto a large excess of crushed, dry CO 2 (dry ice) in a separate flask. The nucleophilic carbon attacks the electrophilic CO 2 , forming the magnesium carboxylate salt.

-

Acidification and Isolation: Slowly quench the mixture with 50% H 2 SO 4 until the aqueous layer reaches pH 1. Extract the aqueous layer with ether, wash the combined organics with brine, dry over anhydrous Na 2 SO 4 , and concentrate.

-

Purification: Recrystallize the crude solid from hot toluene to yield pure 1-naphthoic acid as white needles.

Caption: Workflow for the Grignard Carboxylation of 1-Bromonaphthalene.

1-Naphthoate in Advanced Cross-Coupling

Historically, cross-coupling reactions relied heavily on aryl halides. However, recent paradigms have shifted toward using esters as electrophiles due to their superior bench stability and synthetic accessibility. Methyl 1-naphthoate has emerged as a critical substrate in these transformations [3].

The Causality of the Naphthoate Advantage: Why use 1-naphthoate over a simple benzoate ester? The cleavage of the robust C(acyl)–O bond requires a highly reactive low-valent metal catalyst (typically Nickel). The extended aromatic π -system of the naphthoate group pre-coordinates with the metal center, significantly lowering the activation energy required for oxidative addition into the ester bond. This allows 1-naphthoate derivatives to undergo Suzuki-Miyaura and Negishi-type couplings under conditions where standard phenyl esters remain entirely inert [3].

Pharmaceutical Applications: From Small Molecules to Glycosylation

The Tetryzoline Pathway

In drug manufacturing, 1-naphthoic acid is the direct precursor to Tetryzoline, a globally utilized alpha-adrenergic agonist and vasoconstrictor [2]. The synthesis requires the catalytic hydrogenation of the aromatic ring to form 1,2,3,4-tetrahydro-1-naphthoic acid. This transformation is critical: breaking the planarity of the naphthalene ring introduces the exact 3D spatial geometry and lipophilicity required to cross mucosal barriers and perfectly dock into the binding pocket of the α -adrenergic receptor.

Breakthroughs in Stereoselective Glycosylation

A monumental challenge in synthesizing carbohydrate-based therapeutics is controlling the stereochemistry (alpha vs. beta) at the anomeric center. Recently, 8-alkynyl-1-naphthoate has been developed as a revolutionary, base-tolerant leaving group for gold(I)-catalyzed glycosylation [4, 5].

Mechanistic Rationale: The alkyne moiety at the 8-position of the naphthoate acts as a highly specific "activation trigger." Soft Lewis acids, like Au(I), undergo π -activation of the alkyne. This triggers a rapid intramolecular cyclization where the naphthoate carbonyl oxygen attacks the alkyne, converting the stable ester into a highly reactive, positively charged isochromenylium intermediate. This intermediate departs, allowing the glycosyl acceptor to attack.

Furthermore, by utilizing an amide-functionalized 1-naphthoate, chemists can invoke a "selectivity-safeguarding mechanism." The amide group forms a hydrogen bond with the incoming alcohol acceptor, physically directing it to attack from the opposite face of the leaving group, guaranteeing a strict S N 2 stereoinversion (e.g., exclusively forming a β -glycoside from an α -donor) [4].

Protocol: Gold-Catalyzed Stereoselective Glycosylation

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube, dissolve the glycosyl 8-alkynyl-1-naphthoate donor (1.0 eq) and the carbohydrate acceptor (1.2 eq) in anhydrous dichloromethane (DCM). Add freshly activated 4Å molecular sieves to ensure absolute dehydration.

-

Thermal Control: Cool the reaction mixture to -20°C. Causality: Temperature control is paramount. At room temperature, the oxocarbenium intermediate can undergo stereorandom S N 1 attack. Lowering the thermal energy restricts the pathway to the safeguarded S N 2 trajectory directed by the naphthoate's hydrogen-bonding network.

-

Catalytic Activation: Add Ph 3 PAuNTf 2 (5 mol%). Self-Validation: Monitor via TLC. The donor spot will rapidly disappear (typically within 30 minutes), confirming that the Au(I) catalyst has successfully π -activated the alkyne without disturbing other sensitive protecting groups (like benzyl or silyl ethers) [5].

-

Quenching and Isolation: Quench the reaction by adding 0.1 mL of triethylamine to coordinate and deactivate the gold catalyst. Filter the mixture through a short pad of Celite, concentrate the filtrate, and purify the stereopure glycoside via flash column chromatography.

Caption: Mechanism of Au(I)-Catalyzed Glycosylation using 1-Naphthoate.

Conclusion

The 1-naphthoate scaffold transcends its traditional role as a simple aromatic building block. By understanding the causality behind its electronic properties and steric profile, synthetic chemists can leverage it to drive difficult oxidative additions in cross-coupling and enforce strict stereocontrol in complex glycosylations. As pharmaceutical targets become increasingly complex, mastering the synthesis and activation of 1-naphthoate derivatives remains an indispensable skill in the modern chemist's repertoire.

References

-

Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Directed SN2 Glycosylation Employing an Amide-Functionalized 1-Naphthoate Platform Featuring a Selectivity-Safeguarding Mechanism Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Minimally Protected and Stereoselective O-Glycosylation of Carboxylic Acid Allows Rapid Access to α-1-O- and 2-O-Acyl Glycosides Source: ACS Publications URL: [Link]

Unveiling the Fluorescence Properties of 1-Naphthoate: A Comprehensive Guide to Photophysics and Applications

Executive Summary

1-Naphthoate, the conjugate base of 1-naphthoic acid, is a highly versatile fluorophore characterized by its sensitivity to microenvironmental changes and its ability to participate in complex excited-state dynamics. In pharmaceutical analysis, materials science, and biophysics, 1-naphthoate serves as a critical bifunctional probe and surface-capping ligand. This technical guide explores the fundamental photophysics of 1-naphthoate, detailing how solvent polarity, micellar encapsulation, and nanocluster coordination modulate its emission spectra, quantum yields, and excited-state lifetimes.

Core Photophysical Properties of 1-Naphthoate

Absorption and Emission Dynamics

The photophysical behavior of 1-naphthoate is inherently dictated by the naphthalene chromophore. In standard methanolic solutions, 1-naphthoate exhibits a maximum excitation peak at approximately 295 nm, corresponding to the π→π∗ transition, and a monomeric emission peak at 370 nm[1]. Unlike its absorption spectrum, which remains relatively insensitive to environmental changes, the fluorescence emission is highly solvatochromic. As the environment shifts from nonpolar to polar, the emission band undergoes a bathochromic (red) shift due to the stabilization of the excited state dipole by polar solvent molecules[2].

Excited-State Lifetimes and Quenching

The fluorescence lifetime of 1-naphthoate esters typically ranges between 2 to 4 nanoseconds, decaying monoexponentially in standard solutions[2]. However, 1-naphthoate is highly susceptible to both intermolecular and intramolecular quenching. For instance, the introduction of paramagnetic centers (such as N-oxyl radicals) opens a new radiationless channel for the dissipation of electronic energy, leading to diffusion-controlled quenching[2]. At high concentrations or in rigid glass matrices at 77 K, 1-naphthoate can form higher-order associations, such as excimer-like tetramers, which exhibit structureless, broad fluorescence with dramatically extended natural lifetimes up to 320 ns[3].

Quantitative Photophysical Data

The following table synthesizes the spectral parameters of 1-naphthoate across various experimental environments, providing a comparative baseline for assay development.

| Experimental Environment | Absorption Max ( λex ) | Emission Max ( λem ) | Quantum Yield ( Φ ) | Lifetime ( τ ) |

| Methanol Solution [1] | ~295 nm | 370 nm | Moderate | 2–4 ns[2] |

| Micellar Media (TX-100) [1] | ~295 nm | 380–385 nm | Highly Increased | Environment-dependent |

| CdSe Nanoclusters [4],[5] | ~409 nm | ~550 nm (Broad) | 1% – 11% | Trap-state dependent |

| Rigid Glass Matrix (77 K) [3] | N/A | Structureless | N/A | ~320 ns (Tetramer) |

Mechanistic Insights into Environmental Modulation

Micellar Solubilization

Micellar environments drastically alter the fluorescence of 1-naphthoate. The addition of nonionic surfactants like Triton X-100 (TX-100) induces a 5–15 nm gradual red shift and a significant enhancement in fluorescence intensity[1]. Causality: The hydrophobic naphthalene moiety partitions into the nonpolar core of the micelle. This solubilization shields the excited state from non-radiative quenching by bulk water molecules and restricts the rotational freedom of the molecule, thereby increasing the quantum efficiency of fluorescence[1].

Semiconductor Nanocluster Sensitization

When utilized as a coordination ligand for cadmium selenide (CdSe) nanoclusters, 1-naphthoate demonstrates unique energy transfer capabilities. Causality: The steric bulk of the 1-naphthoate ligand creates a concentration-dependent surface coverage that directly impacts the quantum yield of the nanoclusters (ranging from 1% to 11%)[4],[5]. Excitation of the CdSe cluster at 410 nm—a wavelength where free 1-naphthoate does not absorb—results in a broad trap luminescence at room temperature (~550 nm)[5]. At 77 K, this is replaced by a structured phosphorescence characteristic of the naphthalene unit, proving that the surface-trapped excited state of the semiconductor efficiently sensitizes the ligand's triplet state[4].

Diagram of 1-Naphthoate state transitions, highlighting fluorescence, ISC, and trap emission.

Experimental Methodologies: Self-Validating Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding internal checks to prevent optical artifacts.

Protocol A: Spectrofluorimetric Analysis in Micellar Media

This protocol isolates the fluorescence enhancement of 1-naphthoate due to micellar encapsulation[1].

-

Stock Preparation: Dissolve 1-naphthoic acid in HPLC-grade methanol to create a 1 mM stock solution. Rationale: Methanol ensures complete monomeric dissolution before introduction into aqueous environments.

-

Surfactant Titration: Prepare aqueous solutions of TX-100 ranging from 0 to 50 mM. Spike each with a constant volume of the 1-naphthoate stock (final concentration ~10 µM).

-

Self-Validating Step (Inner-Filter Check): Measure the UV-Vis absorbance of all samples at 295 nm. Condition: Absorbance must remain below 0.1. Causality: Keeping absorbance low mathematically guarantees that the excitation light penetrates the sample uniformly, ensuring that any observed fluorescence enhancement is strictly due to micellar solubilization, not an optical artifact.

-

Steady-State Emission: Excite the samples at 295 nm and record the emission spectra from 310 nm to 500 nm. Calculate the quantum yield ( Φ ) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4 ).

Protocol B: Cryogenic Luminescence of Nanocluster-Bound Ligands

This protocol verifies the direct surface coordination and energy transfer between CdSe nanoclusters and 1-naphthoate[4],[5].

-

Ligand Exchange: Disperse benzoate-capped CdSe nanoclusters in toluene. Add a 20-fold molar excess of dodecylammonium 1-naphthoate. Stir at 45 °C for 24 hours.

-

Purification: Precipitate the clusters using methanol and centrifuge. Repeat three times. Rationale: Rigorous washing removes all unbound 1-naphthoate, ensuring spectral purity.

-

Self-Validating Step (Cryogenic Sensitization): Disperse the purified clusters in a solvent glass and flash-freeze in a liquid nitrogen-cooled quartz Dewar (77 K). Excite the sample at 410 nm. Causality & Validation: Free 1-naphthoate does not absorb at 410 nm. If structured phosphorescence (with peak separations matching the vibrational coupling of the naphthalene π -system) is observed, it conclusively proves that the emission is sensitized by the excited CdSe cluster, validating successful surface coordination[4].

Self-validating experimental workflow for spectrofluorimetric analysis of 1-Naphthoate.

References

-

Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

-

Tuning the Surface Structure and Optical Properties of CdSe Clusters Using Coordination Chemistry Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Molecular Association and Electronic Spectra of Naphthoic Acids: Formation of an Excimer-like Complex in 1-Naphthoic Acid in Rigid-Glass Matrix Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

-

Spectral Characteristics of Bifunctional Fluorescence Probes Based on Naphthalene: Comparison in Solution and Polymer Matrix Chemical Papers URL:[Link]

Sources

Engineering 1-Naphthoate Metal-Organic Frameworks: Modulating Pore Microenvironments for Advanced Therapeutics

Executive Summary

As a Senior Application Scientist, I approach the design of Metal-Organic Frameworks (MOFs) not merely as a synthetic exercise, but as the precise engineering of microenvironments. While standard carboxylate linkers (e.g., terephthalate) provide robust structural backbones, they often lack the specific host-guest interaction capabilities required for advanced therapeutic delivery and selective catalysis.

1-Naphthoate—and its derivative 1-naphthoic acid—serves as a critical structural modulator and functional linker in MOF chemistry. By integrating the extended π-conjugated system of a naphthyl core, we fundamentally alter the electron density, hydrophobicity, and steric landscape of the framework's pores. This whitepaper details the mechanistic causality behind using 1-naphthoate in MOF design, provides a self-validating synthesis protocol, and outlines its profound impact on drug delivery kinetics.

Mechanistic Foundations: The Naphthyl Advantage

The decision to substitute standard phenyl rings with naphthyl cores is driven by strict physicochemical causality:

-

Electronic & Steric Modulation: The extended π-conjugated system of the 1-naphthoate ligand creates a highly electron-rich pore wall. This facilitates stronger π-π stacking and van der Waals interactions with guest molecules, which is critical for trapping highly conjugated, hydrophobic drugs[1].

-

Topological Control & Catalysis: In supramolecular assemblies, 1-naphthoate acts as a rigid capping agent or structural director. For instance, in porphyrin-based MOFs, Cu(II) 1-naphthoate complexes drive the formation of 2-D lattice structures that exhibit highly selective CO2/N2 gas separation capabilities[2]. Furthermore, incorporating 1-naphthoate into chiral Zr-based MOFs induces specific dihedral angle shifts (increasing by ~40–47%) in the framework backbone, significantly enhancing catalytic enantioselectivity[3].

-

Therapeutic Causality (Overcoming Burst Release): In drug delivery, premature "burst release" is a primary failure mode. Standard MOFs often fail to retain hydrophobic payloads in complex biological media. By replacing a phenyl core with a naphthalene core (e.g., comparing TMU-21 to TMU-6), the framework becomes more electron-rich and locally hydrophobic. This increases the adsorption efficiency of hydrophobic drugs while reducing the release rate by up to 23% due to stronger host-guest binding, enabling a sustained therapeutic profile[1].

Self-Validating Protocol: Synthesis of 1-Naphthoate-Modulated Zr-MOF

Nanoscale MOFs are highly tunable platforms for drug delivery due to their biodegradable metal-ligand bonds[4]. The following protocol describes the solvothermal synthesis of a defect-engineered Zr-based MOF using 1-naphthoic acid as a modulator. This methodology is designed as a self-validating system , ensuring that structural integrity and defect density can be mathematically verified before biological application.

Step-by-Step Methodology

Step 1: Precursor Solvation Dissolve 0.5 mmol of ZrCl₄ (metal node precursor) and 0.5 mmol of the primary dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid) in 15 mL of N,N-dimethylformamide (DMF). Causality: DMF acts as both a solvent and a thermal base. Upon heating, it slowly decomposes to release dimethylamine, which deprotonates the linkers and drives the controlled thermodynamic assembly of the framework.

Step 2: Defect-Engineered Assembly Introduce 1-naphthoic acid at a 10:1 molar ratio (5.0 mmol) relative to the primary linker. Causality: 1-naphthoic acid acts as a competing monocarboxylic modulator. It caps the growing Zr₆ clusters, intentionally creating missing-linker defects. The bulky naphthyl groups line these newly formed mesoporous cavities, providing hydrophobic docking sites specifically tailored for large drug molecules.

Step 3: Solvothermal Synthesis Seal the mixture in a Teflon-lined stainless-steel autoclave and heat isothermally at 120 °C for 24 hours. Cool to room temperature at a rate of 5 °C/hour to ensure high crystallinity.

Step 4: Activation and Self-Validation Wash the resulting microcrystals with fresh DMF (3 × 10 mL), followed by sequential solvent exchange with absolute ethanol for 3 days (replacing the solvent every 24 hours). Activate the framework under dynamic vacuum at 90 °C for 12 hours. Self-Validation Checkpoint: Perform Thermogravimetric Analysis (TGA) on the activated powder. A distinct weight loss step between 250–300 °C corresponds to the volatilization of the incorporated 1-naphthoate modulators. The mass percentage lost directly quantifies the defect density, validating your structural engineering success prior to drug loading.

Step 5: Drug Loading Submerge the activated MOF in a concentrated solution of a hydrophobic drug (e.g., Nimesulide or Paclitaxel) in a non-polar solvent. The electron-rich naphthyl cores will drive spontaneous drug partitioning into the pores via π-π stacking.

Quantitative Data: Impact of Naphthyl Cores on Drug Kinetics

The structural shift from a phenyl to a naphthyl core yields measurable differences in pharmacokinetic behavior. The table below summarizes the comparative advantages based on established structural properties[1].

| Property / Metric | Phenyl-Core MOF (e.g., TMU-6) | Naphthyl-Core MOF (e.g., TMU-21) | Mechanistic Impact |

| Pore Environment | Moderately electron-rich | Highly electron-rich | Extended π-system of 1-naphthoate increases framework polarizability. |

| Drug Adsorption Efficiency | Baseline (Standard) | Significantly Higher | Stronger van der Waals and π-π interactions with hydrophobic payloads. |

| Drug Release Rate (24h) | Rapid (Burst release prone) | Reduced by ~23% | Stronger host-guest binding slows diffusion kinetics, enabling sustained release. |

| Hydrophilicity | Higher | Lower | Naphthyl cores shield metal nodes, increasing local hydrophobicity and stability. |

Intracellular Trafficking Pathway

To visualize the therapeutic lifecycle of a 1-Naphthoate functionalized MOF, the following diagram maps the logical progression from cellular uptake to cytosolic drug release. The acidic environment of the endosome triggers the protonation of the naphthoate linkers, leading to the targeted degradation of the framework[4].

Fig 1: Intracellular trafficking and pH-responsive drug release pathway of 1-Naphthoate MOFs.

References

-

[2] Supramolecular porphyrin-based metal–organic frameworks: Cu(II) naphthoate–Cu(II) tetrapyridyl porphine structures exhibiting selective CO2/N2 separation. CrystEngComm, RSC Publishing. URL: [Link]

-

[3] Topology-Based Functionalization of Robust Chiral Zr-Based Metal–Organic Frameworks for Catalytic Enantioselective Hydrogenation. Journal of the American Chemical Society, ACS Publications. URL: [Link]

-

[1] Drug Delivery Using Hydrophilic Metal–Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers. Inorganic Chemistry, ACS Publications. URL: [Link]

-

[4] Nanoscale Metal−Organic Frameworks and Their Nanomedicine Applications. Frontiers in Bioengineering and Biotechnology (via PubMed Central). URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Supramolecular porphyrin-based metal–organic frameworks: Cu( ii ) naphthoate–Cu( ii ) tetrapyridyl porphine structures exhibiting selective CO 2 /N 2 ... - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01138E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nanoscale Metal−Organic Frameworks and Their Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Naphthoate Node: Metabolic Pathways, Enzymatic Causality, and Bioremediation Workflows

Executive Summary

1-Hydroxy-2-naphthoic acid (1H2NA), commonly referred to as 1-naphthoate in its conjugate base form, is a critical bottleneck intermediate in the biodegradation of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene and naphthalene[1]. Because PAHs are ubiquitous, recalcitrant environmental pollutants, understanding the microbial degradation of 1-naphthoate is paramount for advancing ecological bioremediation[2]. Furthermore, the enzymatic mechanisms and cellular defense strategies employed by bacteria to process this toxic intermediate offer profound insights for drug development professionals studying xenobiotic metabolism, Phase I oxidation, and multi-drug resistance (MDR) efflux pathways.

This technical guide deconstructs the biochemical architecture of 1-naphthoate metabolism, details the kinetic parameters of its primary degrading enzymes, and provides field-proven, self-validating protocols for isolating and characterizing PAH-degrading microbial strains.

The Biochemical Architecture of 1-Naphthoate Metabolism

The degradation of high-molecular-weight and low-molecular-weight PAHs converges on a few key intermediates, with 1H2NA being the primary metabolic hub for phenanthrene[2]. The cellular decision to route 1H2NA through specific catabolic pathways depends heavily on the microbial genus and the presence of specific plasmid-encoded gene clusters (such as the nah and sal clusters)[1].

Metabolic Bifurcation

Once phenanthrene is oxidized to cis-3,4-dihydroxyphenanthrene and subsequently dehydrogenated, 1H2NA is generated[3]. From here, the pathway bifurcates into two distinct routes:

-

The Phthalic Acid Route: Predominantly utilized by Bacillus and certain Pseudomonas strains, this route involves the direct ring cleavage of 1H2NA by the enzyme 1-hydroxy-2-naphthoic acid dioxygenase (1-HNDO) to yield 2-carboxybenzalpyruvic acid[3].

-

The Naphthalene (Salicylate) Route: Common in Pseudomonas sp., 1H2NA is hydroxylated to 1,2-dihydroxynaphthalene, which then undergoes ring cleavage to eventually form salicylate and catechol, ultimately feeding into the Tricarboxylic Acid (TCA) cycle[1][2].

Metabolic bifurcation of phenanthrene degradation via the 1H2NA intermediate.

Enzymatic Causality and Cellular Defense Mechanisms

The Role of 1-HNDO

The enzyme 1-hydroxy-2-naphthoic acid dioxygenase (1-HNDO) is the critical catalyst in the phthalic acid route. It is an extradiol-type ring-cleaving dioxygenase that requires Fe(II) as a cofactor to incorporate molecular oxygen into the aromatic ring[3]. The strict requirement for Fe(II) dictates that experimental assays must be conducted under carefully controlled redox conditions to prevent the spontaneous oxidation of iron, which would render the enzyme inactive.

Toxicity and ABC Transporter Efflux

1H2NA is highly lipophilic and acidic, making it a toxic intermediate that can disrupt the bacterial proton motive force and compromise membrane integrity. In highly efficient PAH-degrading strains like Pseudomonas sp. SL-6, the accumulation of 1H2NA triggers a global stress response[1].

To maintain intracellular physiological activity, the bacteria upregulate ATP-binding cassette (ABC) transporters to actively excrete 1H2NA into the extracellular space[1]. This mechanism is mechanistically identical to the multi-drug resistance (MDR) efflux pumps (e.g., P-glycoprotein) observed in human oncology and pharmacokinetics, making these bacterial systems excellent macroscopic models for drug development professionals studying xenobiotic clearance.

Quantitative Parameters

Understanding the kinetic limits of these enzymes and the degradation rates of the parent PAHs is essential for scaling up bioreactors. The table below summarizes key quantitative data derived from purified 1-HNDO and whole-cell PAH co-metabolism studies.

| Parameter / Metric | Value | Biological Significance | Source |

| 1-HNDO Native Mass | 160 kDa (Tetramer) | Structural stability of the extradiol dioxygenase. | [3] |

| 1-HNDO Km (for 1H2NA) | 13.5 µM | High affinity for the toxic 1-naphthoate intermediate. | [3] |

| 1-HNDO Vmax | 114 µmol/min/mg | Rapid turnover to prevent intracellular toxicity. | [3] |

| 1-HNDO Ki (Substrate Inhibition) | 116 µM | High concentrations of 1H2NA inhibit its own cleavage. | [3] |

| 1-HNDO Ki (Competitive) | 24 µM (by 3-H2NA) | Structural analogs competitively block the active site. | [3] |

| PHE Degradation (Sole Carbon) | 74.4% at 48h | Baseline phenanthrene clearance by Pseudomonas SL-6. | [1] |

| PHE Degradation (NAP Co-metabolism) | >90% at 48h | Naphthalene induces nah clusters, accelerating clearance. | [1] |

Experimental Workflows for PAH Metabolite Profiling

To ensure scientific integrity, the isolation and characterization of 1-naphthoate-degrading enzymes must utilize a self-validating system. The following protocol outlines the extraction, purification, and kinetic validation of 1-HNDO, utilizing competitive inhibition as an internal control for enzyme specificity.

Experimental workflow for isolating and validating PAH-degrading microbial enzymes.

Step-by-Step Methodology: 1-HNDO Purification and Kinetic Validation

Phase 1: Cell Culture and Lysate Preparation

-

Culture the target strain (e.g., Pseudomonas sp. PPD) in mineral salts medium supplemented with 0.1% (w/v) phenanthrene as the sole carbon source to induce the expression of PAH-degrading enzymes[3].

-

Harvest cells at the late exponential phase via centrifugation (8,000 × g, 4°C, 15 min).

-

Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM dithiothreitol (DTT) and 10% glycerol to stabilize the enzymes.

-

Perform ultrasonic cell disruption on ice, followed by ultracentrifugation (100,000 × g, 60 min) to isolate the soluble protein fraction (crude extract).

Phase 2: Affinity Chromatography Causality Note: Traditional ion-exchange chromatography often fails to separate dioxygenases with similar isoelectric points. We utilize a custom affinity matrix.

-

Synthesize a 3-hydroxy-2-naphthoic acid (3-H2NA) affinity matrix. 3-H2NA acts as a competitive inhibitor ( Ki = 24 µM) for 1-HNDO, ensuring highly specific binding[3].

-

Load the crude extract onto the affinity column pre-equilibrated with the Tris-HCl buffer.

-

Wash the column with 3 column volumes of buffer to remove unbound proteins.

-

Elute the purified 1-HNDO using a linear gradient of NaCl (0 to 0.5 M) supplemented with 50 µM 3-H2NA to outcompete the matrix binding. Dialyze immediately to remove the inhibitor.

Phase 3: Self-Validating Kinetic Assay

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 µM FeSO 4 (essential cofactor), and varying concentrations of 1H2NA (5 µM to 150 µM) in a quartz cuvette.

-

Initiate the reaction by adding the purified 1-HNDO.

-

Monitor the depletion of 1H2NA spectrophotometrically at 330 nm (or monitor the formation of 2-carboxybenzalpyruvic acid).

-

Internal Validation Control: Run a parallel assay spiked with 30 µM 3-H2NA. Trustworthiness Check: If the observed Vmax does not decrease in a manner consistent with competitive inhibition, the purified fraction contains non-specific oxygenases, and the affinity purification must be repeated.

Relevance to Drug Development and Pharmacokinetics

While 1-naphthoate is primarily viewed through the lens of environmental pollution, the microbial systems that process it are highly relevant to pharmaceutical research:

-

Omics and Global Stress Responses: The use of isobaric tags for relative and absolute quantification (iTRAQ) proteomics to study how bacteria respond to co-existing PAHs (like naphthalene and phenanthrene)[1] directly mirrors the techniques used to study drug-drug interactions (DDIs) in human hepatocytes.

-

Xenobiotic Oxidation: The extradiol cleavage mechanisms of bacterial dioxygenases serve as evolutionary precursors and functional analogs to human Cytochrome P450 (CYP) enzymes. Both systems face the challenge of activating inert, hydrophobic aromatic rings to facilitate excretion.

-

Efflux Pump Modulators: The discovery that 1H2NA accumulation triggers ABC transporter upregulation[1] provides a robust microbial model for screening ABC transporter inhibitors. Compounds that block these bacterial efflux pumps could be repurposed as adjuvants to reverse multi-drug resistance in human cancers.

Sources

- 1. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of phenanthrene by Pseudomonas sp. strain PPD: purification and characterization of 1-hydroxy-2-naphthoic acid dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-Naphthoate as a Fluorescent Probe for Metal Ion Detection

Introduction: The Naphthalene Core as a Versatile Fluorophore

Naphthalene-based compounds are a cornerstone in the development of fluorescent probes due to their intrinsic photophysical properties, including high quantum yields and environmental sensitivity.[1][2] 1-Naphthoic acid (the protonated form of 1-Naphthoate) and its derivatives are particularly valuable in this regard. The fluorescence of the naphthyl group is highly sensitive to the local microenvironment, exhibiting changes in emission wavelength, intensity, and lifetime upon interaction with analytes.[1] This solvatochromic nature makes it an excellent scaffold for designing chemosensors for a wide range of targets, most notably metal ions, which are of immense interest in environmental monitoring, cellular biology, and diagnostics.[2][3]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing 1-Naphthoate and its closely related derivatives as "turn-on" or "turn-off" fluorescent probes for the detection of metal ions. While many advanced sensors are derivatives, such as Schiff bases formed from naphthaldehyde, the fundamental sensing mechanisms are rooted in the photophysical behavior of the core naphthalene moiety.[2][4] The protocols described herein are based on established principles of fluorescence spectroscopy and provide a robust framework for researchers to develop and validate their own metal ion sensing assays.

Principle of Operation: Modulating Fluorescence via Ion Binding

The ability of a 1-Naphthoate-based probe to detect a metal ion relies on the specific modulation of its fluorescence upon coordination. This modulation typically occurs through one of two primary mechanisms: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is a common mechanism for "turn-on" fluorescent probes.[5][6] In its free state, the probe may have a low fluorescence quantum yield due to rotational and vibrational freedoms in its structure, which provide non-radiative pathways for the excited state to decay. Upon binding a metal ion, a rigid chelate ring is formed. This increased rigidity restricts intramolecular rotations and vibrations, closing non-radiative decay channels and forcing the molecule to release its energy radiatively, resulting in a significant enhancement of fluorescence.[7][8][9]

Photoinduced Electron Transfer (PET)

PET is another powerful mechanism widely employed in the design of fluorescent probes.[10][11][12] A typical PET sensor consists of three parts: a fluorophore (the naphthalene ring), a receptor (the metal-binding site, e.g., the carboxylate group and other nearby heteroatoms), and a spacer linking them.[13][14] In the "Off" state (no metal ion present), upon excitation of the fluorophore, an electron from the high-energy occupied molecular orbital (HOMO) of the receptor can transfer to the fluorophore, quenching its fluorescence.[11][12] When a target metal ion binds to the receptor, it lowers the HOMO energy level of the receptor. This makes the electron transfer thermodynamically unfavorable, thus inhibiting the PET process. The "blocked" PET pathway allows the fluorophore to fluoresce, leading to a "turn-on" signal.[2][14] Conversely, some metal ions, particularly paramagnetic ones like Cu²⁺, can quench fluorescence through an electron transfer from the excited fluorophore to the metal ion, creating a "turn-off" sensor.[2][15]

Caption: Generalized sensing mechanisms for metal ion detection.

Photophysical Properties and Sensing Performance

The utility of 1-Naphthoate as a probe is defined by its photophysical characteristics. In aqueous solutions, 1-Naphthoic acid typically exhibits weak fluorescence.[1] However, its properties can be significantly modulated by its environment and by binding to analytes.

| Property | Value / Observation | Reference(s) |

| Excitation Wavelength (λex) | ~295 - 340 nm | [16] |

| Emission Wavelength (λem) | ~370 - 490 nm (highly sensitive to environment and binding) | [17] |

| Stokes Shift | Generally large, indicating significant structural relaxation in the excited state. | |

| Quantum Yield (Φf) | Low in aqueous solution, but can increase significantly upon binding to hydrophobic pockets or metal ions. | [1][18] |

| Target Analytes | Derivatives have shown high selectivity for Al³⁺, Zn²⁺, Cu²⁺, Mn²⁺, Co²⁺, and Hg²⁺. | [2] |

| Sensing Mode | "Turn-on" for Al³⁺, Zn²⁺. "Turn-off" (quenching) for Cu²⁺, Mn²⁺, Co²⁺. | [4][6] |

| Limit of Detection (LOD) | Can reach nanomolar (nM) to low micromolar (µM) concentrations depending on the specific derivative and metal ion. | [19][20] |

| Binding Stoichiometry | Commonly 1:1 or 1:2 (Probe:Metal). | [21][22] |

Detailed Experimental Protocols

The following protocols provide a framework for using a 1-Naphthoate-based probe for metal ion detection. Note: Optimization of probe concentration, buffer pH, and incubation times is critical for any new probe-analyte system.

Required Materials and Reagents

-

Probe Stock Solution: 1.0 mM solution of the 1-Naphthoate derivative in an appropriate solvent (e.g., DMSO or Ethanol, as solubility in aqueous buffers may be limited).[1][22]

-

Metal Ion Stock Solutions: 1.0 mM solutions of various metal salts (e.g., chlorides or nitrates) in deionized water.

-

Buffer Solution: Appropriate buffer for maintaining pH (e.g., 20 mM HEPES, pH 7.4 for biological applications, or Tris-HCl). The choice of buffer is critical as some, like phosphate, may coordinate with metal ions.

-

Instrumentation: A spectrofluorometer with quartz cuvettes.

Protocol 1: Fluorescence Titration for Metal Ion Detection

This protocol determines the probe's response to a specific metal ion.

-

Instrument Setup: Set the spectrofluorometer to the optimal excitation wavelength (λex) for the probe and prepare to record the emission spectrum across a relevant range (e.g., 350-600 nm).[1]

-

Prepare Blank: In a quartz cuvette, add the buffer solution. Record its spectrum to ensure there is no background fluorescence.

-

Baseline Measurement: Add an aliquot of the probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly and record the fluorescence emission spectrum. This is the baseline fluorescence of the free probe.[2]

-

Incremental Titration: Add small, incremental aliquots of the target metal ion stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).[1]

-

Record Spectra: Record the fluorescence emission spectrum after each addition of the metal ion.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration. Observe the change in intensity (enhancement or quenching) to determine the sensor's response.

Protocol 2: Selectivity and Interference Study

This crucial protocol validates the probe's specificity for the target metal ion.

-

Prepare Solutions: Prepare a series of cuvettes, each containing the probe at its working concentration (e.g., 10 µM) in the buffer solution.

-

Test Individual Ions: To each cuvette, add a significant excess (e.g., 10 equivalents) of a single, different metal ion from a panel of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺). Also include one cuvette with the primary target ion.

-

Measure Fluorescence: After incubation, record the fluorescence spectrum for each solution.

-

Analyze Selectivity: Compare the fluorescence response of the target ion to that of all other tested ions. A highly selective probe will show a significant change only in the presence of its target.

-

Competition Experiment: To a cuvette containing the probe, add the mixture of all interfering ions (e.g., 10 equivalents each). Record the spectrum. Then, add the target metal ion to this same solution and record the final spectrum. A robust probe will still show a clear response to the target ion even in the presence of competitors.[2]

Protocol 3: Determination of Stoichiometry (Job's Plot)

A Job's plot is used to determine the binding ratio between the probe and the metal ion.

-

Prepare Stock Solutions: Prepare equimolar stock solutions of the probe and the target metal ion in the chosen solvent/buffer system.

-

Create Molar Fractions: Prepare a series of solutions where the total molar concentration ([Probe] + [Metal]) is kept constant, but the mole fraction of the metal ion (Xₘ) varies from 0 to 1. (e.g., prepare 11 solutions with Xₘ = 0, 0.1, 0.2, ..., 1.0).

-

Measure Fluorescence: After allowing the solutions to equilibrate, measure the fluorescence intensity of each solution at the emission maximum.

-

Plot and Analyze: Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction (Xₘ). The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry. For example, a maximum at Xₘ = 0.5 indicates a 1:1 complex, while a maximum at Xₘ ≈ 0.67 indicates a 1:2 (Probe:Metal) complex.[22]

Caption: A typical workflow for metal ion sensing experiments.

Quantitative Data Analysis

Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected. It is often calculated using the formula:

LOD = 3σ / S

Where:

-

σ is the standard deviation of the fluorescence intensity of the blank (probe without the metal ion), measured from multiple replicates.

-

S is the slope of the linear portion of the fluorescence intensity vs. [metal ion] calibration curve at low concentrations.[22]

Binding Constant (Kₐ)

The binding or association constant (Kₐ) quantifies the affinity between the probe and the metal ion. For a 1:1 binding model, it can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[M], where F₀ is the initial fluorescence, F is the fluorescence at a given metal concentration [M].

1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [M])

The binding constant Kₐ can be calculated from the ratio of the intercept to the slope of the resulting linear plot.[21][23]

Summary and Outlook

1-Naphthoate and its derivatives serve as a powerful and versatile platform for the development of fluorescent probes for metal ions. Their sensitivity to the local environment, coupled with well-understood sensing mechanisms like CHEF and PET, allows for the rational design of both "turn-on" and "turn-off" sensors. The protocols outlined in this guide provide a standardized approach for characterizing the performance of these probes, from initial titration to determining selectivity and binding affinity. As research progresses, the fine-tuning of the naphthalene scaffold will continue to yield probes with enhanced sensitivity, selectivity, and applicability in complex biological and environmental systems.[2]

References

-

PubMed. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Available from: [Link]

-

SpringerLink. A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion. Available from: [Link]

-

DSpace Repository. Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. Available from: [Link]

-

RSC Publishing. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Available from: [Link]

-

Bentham Science. Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Available from: [Link]

-

PLOS One. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Available from: [Link]

-

MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Available from: [Link]

-

ResearchGate. Naphthoquinone based chemosensors for transition metal ions: Experiment and theory. Available from: [Link]

-

PubMed. A fluorescent chemosensor based on naphthol for detection of Zn(2). Available from: [Link]

-

ResearchGate. Influence of water molecule on the complexes of methyl naphthoate isomers with metal cations. Available from: [Link]

-

PMC. Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action. Available from: [Link]

-

Science.gov. chelation-enhanced fluorescence chef: Topics by Science.gov. Available from: [Link]

-

RSC Publishing. Dalton Transactions. Available from: [Link]

-

Wikipedia. Photoinduced electron transfer. Available from: [Link]

-

RSC Publishing. INORGANIC CHEMISTRY. Available from: [Link]

-

JOCPR. Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. Available from: [Link]

-

ResearchGate. Experimental and Theoretical studies on Naphthalene based fluorophores: Applications in detection of Al3+ ions in water, soil, food and live cells. Available from: [Link]

-

RSC Publishing. Naphthoquinone based chemosensors for transition metal ions: experiment and theory. Available from: [Link]

-

PLOS One. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Available from: [Link]

-

MDPI. Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. Available from: [Link]

-

ResearchGate. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al. Available from: [Link]

-

ResearchGate. An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. Available from: [Link]

-

RSC Publishing. Effect of combining 1-naphthoate and pentafluorobenzoate anions in Eu(iii) compounds on their structure and photoluminescent properties. Available from: [Link]

-

ResearchGate. Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Available from: [Link]

-

RSC Publishing. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Available from: [Link]

-

ACS Publications. Phase Transitions in Phospholipid Vesicles: Excited State Prototropism of 1-Naphthol as a Novel Probe Concept. Available from: [Link]

-

Semantic Scholar. Naphthoquinone based chemosensors for transition metal ions: experiment and theory. Available from: [Link]

-

PMC. Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. Available from: [Link]

-

PMC. Fluorescent Sensors for Measuring Metal Ions in Living Systems. Available from: [Link]

-

RJPBCS. Stability Constants of Mixed Ligand Complexes of Transition Metal (II) ions. Available from: [Link]

-

PMC. In Situ Luminescence of Self-Assembled Eu(III)-Naphthoic Acid Complex in Langmuir and LB Films. Available from: [Link]

-

ResearchGate. Fluorescent Detection Probes for Hg and Zn with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Available from: [Link]

-

MDPI. An Evaluation of Metal Binding Constants to Cell Surface Receptors in Freshwater Organisms, and Their Application in Biotic Ligand Models to Predict Metal Toxicity. Available from: [Link]

-

PMC. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Available from: [Link]

-

SpringerLink. A novel oligo(N,O-donor) fluorescent probe possessed the CHEF effect for identification of aluminum ions in the environment. Available from: [Link]

-

Semantic Scholar. Stability Constants of Metal Complexes in Solution. Available from: [Link]

-

Academia.edu. Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. Available from: [Link]

-

PMC. An activity-based fluorescent sensor for the detection of the phenol sulfotransferase SULT1A1 in living cells. Available from: [Link]

-

ResearchGate. How can I calculate the quantum yield of a metal complex?. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemisgroup.us [chemisgroup.us]

- 4. Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors [rlib.uctm.edu]

- 11. Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]